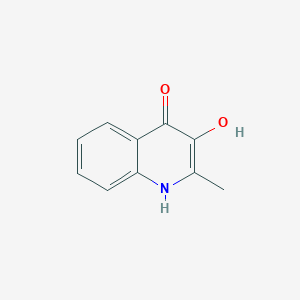

3-hydroxy-2-methylquinolin-4(1H)-one

描述

属性

IUPAC Name |

3-hydroxy-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-9(12)10(13)7-4-2-3-5-8(7)11-6/h2-5,12H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCXZVPPDJYLDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331550 | |

| Record name | 3-hydroxy-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34497-54-6 | |

| Record name | 3-hydroxy-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-methylquinolin-4(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-3-nitrobenzoic acid with aniline in the presence of a dehydrating agent such as polyphosphoric acid can yield the desired quinoline derivative. The reaction typically requires heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the employment of catalysts to enhance reaction efficiency. The scalability of the synthesis process is crucial for industrial applications.

化学反应分析

Types of Reactions

3-hydroxy-2-methylquinolin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The keto group can be reduced to form a hydroxyl group, resulting in a dihydroquinoline derivative.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the electrophile used.

科学研究应用

Medicinal Chemistry Applications

3-Hydroxy-2-methylquinolin-4(1H)-one has been investigated for its potential therapeutic effects against several diseases.

1.1 Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain modifications enhance its efficacy against bacterial strains, making it a candidate for developing new antibiotics .

1.2 Anticancer Properties

There is emerging evidence that this compound and its derivatives can induce apoptosis in cancer cells. A study highlighted its ability to inhibit cell proliferation in various cancer cell lines, suggesting a mechanism involving the modulation of signaling pathways related to cell survival and death .

1.3 Antioxidant Effects

The compound has also shown potential as an antioxidant. Its ability to scavenge free radicals may contribute to protective effects against oxidative stress-related diseases, such as neurodegenerative disorders .

Biochemical Applications

2.1 Enzyme Inhibition

this compound acts as an inhibitor for certain enzymes, including those involved in metabolic pathways. Its role in inhibiting dihydrofolate reductase (DHFR) has been particularly noted, which is crucial for developing antifolate drugs .

2.2 Signal Molecule in Bacterial Communication

This compound serves as a signaling molecule in bacterial quorum sensing. It influences biofilm formation and virulence factor production in various bacterial species, indicating its importance in microbiology and infectious disease research .

Environmental Applications

3.1 Bioremediation

The compound is being studied for its potential role in bioremediation processes. Its ability to degrade pollutants and facilitate the breakdown of complex organic compounds makes it a candidate for environmental cleanup strategies .

Data Tables

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound revealed that specific structural modifications significantly enhanced their antibacterial activity against resistant strains of bacteria, suggesting a pathway for developing new antibiotics.

Case Study 2: Cancer Cell Apoptosis

In vitro experiments demonstrated that treatment with this compound resulted in a marked decrease in viability of certain cancer cell lines, with mechanisms involving mitochondrial dysfunction and activation of caspases being elucidated.

作用机制

The mechanism of action of 3-hydroxy-2-methylquinolin-4(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application, but often include interactions with cellular proteins and nucleic acids.

相似化合物的比较

Comparison with Similar Compounds

Quinolinone derivatives exhibit varied biological and physicochemical properties depending on substituent positions, functional groups, and structural modifications. Below is a detailed comparison:

Structural and Functional Group Variations

Physicochemical Properties

Key Research Findings

- Antimicrobial Activity: Pyrimidine-fused quinolinones (e.g., compound 11) show broad-spectrum activity, likely due to hydrogen-bonding interactions with microbial enzymes .

- Anticancer Potential: Quinoline-pyrimidine hybrids (e.g., compound 6b) exhibit cytotoxicity via cAMP pathway modulation and PDE3 inhibition, with IC₅₀ values comparable to clinical candidates .

- Cardiotonic Effects: 6-Hydroxy-4-methyl derivatives enhance cardiac contractility without significant chronotropic side effects, making them promising for heart failure treatment .

- Structural Optimization: Longer alkyl chains (e.g., heptyl in compound 5j) improve lipophilicity and antimalarial efficacy , while electron-withdrawing groups (e.g., nitro in 4-hydroxy-3-nitroquinolinone) increase reactivity but may raise toxicity concerns .

生物活性

3-Hydroxy-2-methylquinolin-4(1H)-one (3HMQ) is a member of the quinoline family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of 3HMQ, including its antimicrobial, anticancer, and enzymatic properties, supported by research findings and case studies.

Chemical Structure and Properties

3HMQ has a unique chemical structure that contributes to its biological activity. The compound features a quinoline ring with a hydroxyl group at the 3-position and a methyl group at the 2-position. This configuration is critical for its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 3HMQ exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus . The mechanism of action often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Table 1: Antimicrobial Activity of 3HMQ Derivatives

| Compound | Target Organism | IC50 (μM) |

|---|---|---|

| 3HMQ Derivative A | Mycobacterium tuberculosis | 6.8 |

| 3HMQ Derivative B | Staphylococcus aureus | 12.5 |

| 3HMQ Derivative C | Candida albicans | 15.0 |

Anticancer Activity

The potential anticancer properties of 3HMQ have been explored in various studies. Notably, derivatives such as 4-carboxamide-3HQ have shown promising results as potential anticancer agents. These compounds can induce apoptosis in cancer cells by activating specific signaling pathways .

Case Study: Anticancer Efficacy

In a study involving human cancer cell lines (A-549, HT-29), a derivative of 3HMQ demonstrated significant cytotoxicity with an IC50 value of less than 10 μM. The compound's ability to inhibit tumor growth was attributed to its role as a D-amino acid oxidase inhibitor, which is crucial in cancer metabolism .

Enzymatic Inhibition

3HMQ also acts as an inhibitor for various enzymes. It has been identified as an inhibitor of human phenylalanine hydroxylase (hPAH), which is relevant for treating phenylketonuria (PKU) . The compound's ability to chelate metal ions enhances its inhibitory effects on enzyme activity.

Table 2: Enzyme Inhibition by 3HMQ Derivatives

| Compound | Enzyme Target | Inhibition Type | IC50 (μM) |

|---|---|---|---|

| 4-carboxamide-3HQ | Human phenylalanine hydroxylase | Competitive | 5.0 |

| 3HMQ Derivative D | HIV-1 reverse transcriptase | Non-competitive | 8.0 |

The biological activity of 3HMQ can be attributed to several mechanisms:

- Metal Chelation : The compound's ability to bind metal ions can disrupt enzyme function and cellular processes.

- Apoptosis Induction : Certain derivatives activate apoptotic pathways in cancer cells.

- Antioxidant Properties : Some studies suggest that these compounds possess antioxidant capabilities, which may protect cells from oxidative stress .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-hydroxy-2-methylquinolin-4(1H)-one, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via condensation reactions. For example, refluxing a carboxylic acid derivative (e.g., 2-aminopyrimidine-5-carbaldehyde) with guanidine hydrochloride in ethanol under basic conditions (e.g., KOH) yields derivatives like 3-[(2-aminopyrimidin-5-yl)carbonyl]-4-hydroxyquinolin-2(1H)-one with ~64% yield . Optimization involves adjusting reaction time (4–15 hours), solvent polarity, and stoichiometric ratios. Characterization via IR (C=O at ~1663 cm⁻¹) and ¹H NMR (quinolone CH3 at δ 3.59 ppm) confirms structural integrity .

Q. How is this compound characterized spectroscopically, and what are key spectral markers?

- Methodology :

- IR Spectroscopy : Detect hydrogen-bonded C=O (~1625 cm⁻¹) and conjugated C=N (~1620 cm⁻¹) .

- ¹H NMR : Distinct signals include aromatic protons (δ 6.99–8.18 ppm for quinolone H-5 to H-8) and methyl groups (δ 3.59 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 297 for [M⁺]) and fragmentation patterns validate molecular weight .

Q. What safety protocols are critical when handling this compound in the lab?

- Guidelines :

- Store separately from inorganic reagents; classify under organic derivatives (e.g., quinolinones) .

- Use fume hoods for synthesis to avoid inhalation.

- Emergency measures: Locate eyewash stations and fire extinguishers. Prohibit solo experiments for hazardous steps (e.g., refluxing with SOCl₂) .

Advanced Research Questions

Q. How can computational modeling improve the design of this compound derivatives for antimicrobial activity?

- Methodology :

- Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity.

- Molecular docking (e.g., AutoDock Vina) identifies binding affinities to microbial targets (e.g., DNA gyrase). Compare with experimental MIC values from broth dilution assays .

- Validate with QSAR models correlating substituent effects (e.g., electron-withdrawing groups) with bioactivity .

Q. How can contradictions in NMR data for quinolinone derivatives be resolved?

- Case Study : Overlapping aromatic signals in ¹H NMR (e.g., δ 7.42–7.95 ppm) may arise from tautomerism or solvent effects. Solutions include:

- 2D NMR : HSQC and HMBC clarify proton-carbon correlations .

- Variable Temperature NMR : Resolve dynamic equilibria (e.g., keto-enol tautomerism) .

- X-ray Crystallography : Use SHELXL for precise structural determination (e.g., bond angles, hydrogen bonding) .

Q. What strategies enhance the regioselectivity of substitutions on the quinolinone core?

- Experimental Design :

- Directing Groups : Introduce acetyl or benzyl groups at C-3 to steer electrophilic substitution to C-6/C-8 positions .

- Microwave Synthesis : Accelerate reactions (e.g., 30 minutes vs. 4 hours) and improve yields via controlled dielectric heating .

- Isotopic Labeling : Track reaction pathways using ¹³C-labeled precursors (e.g., ¹³C-acetic anhydride) for mechanistic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。